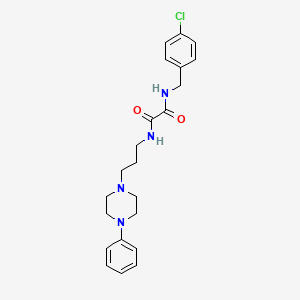
N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and is known to modulate pharmacokinetic properties . The compound also contains a benzyl group and an oxalamide group, which may contribute to its chemical properties and potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule, as well as its molecular weight.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The piperazine ring, for example, is known to undergo reactions with acids and bases, and can also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could make the compound basic, while the oxalamide group could allow for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A study on the design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides highlighted the development of 27 new 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides as potential new hybrid anticonvulsant agents. These compounds were synthesized to combine chemical fragments from well-known antiepileptic drugs. Among them, specific compounds showed broad spectra of activity in preclinical seizure models without impairing motor coordination, suggesting their potential as safer anticonvulsant agents with superior protective indexes compared to some clinically relevant antiepileptic drugs (Kamiński et al., 2015).
Synthetic Methodology
Research on the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides revealed a novel one-pot synthetic approach that provides a new useful formula for both anthranilic acid derivatives and oxalamides. This methodology demonstrates the compound's role in facilitating efficient and high-yielding synthetic processes (Mamedov et al., 2016).
Catalytic Applications
A study on [PdCl2(L)] complexes, with L being a pyridylpyrazole ligand, showcased their use as precatalysts in Heck reactions. This research provides insights into how variations in the substituent at N1, such as a hydroxyethyl group, can significantly influence the efficacy of these complexes in catalytic reactions, highlighting the importance of molecular structure in catalytic performance (Montoya et al., 2008).
Chemical Interactions and Stability
Investigations into the copper-catalyzed coupling reaction of (hetero)aryl chlorides and amides have identified Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system. This study highlights the compound's applicability across a range of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides, underscoring its versatility and efficiency in facilitating Goldberg amidation (De et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide are oxidoreductase proteins . These proteins play a crucial role in biological systems as they catalyze oxidation-reduction reactions, which involve the transfer of electrons from a reductant (electron donor) to an oxidant (electron acceptor).
Mode of Action
The compound interacts with its targets, the oxidoreductase proteins, through a process known as molecular docking . This interaction can lead to changes in the protein’s function, potentially inhibiting or enhancing its activity. The specific changes resulting from this interaction depend on the structure of the compound and the protein, as well as the nature of the binding site.
Biochemical Pathways
While the exact biochemical pathways affected by this compound are not fully understood, it is known that oxidoreductase proteins are involved in a wide range of biological processes. These include cellular respiration, detoxification, and the breakdown of sugars and fats. Therefore, the compound’s interaction with these proteins could potentially affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with the oxidoreductase proteins. If the compound inhibits the proteins’ activity, it could potentially disrupt the processes they are involved in, leading to various cellular effects .
Eigenschaften
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c23-19-9-7-18(8-10-19)17-25-22(29)21(28)24-11-4-12-26-13-15-27(16-14-26)20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDZRINQTOBJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2783320.png)
![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2783321.png)
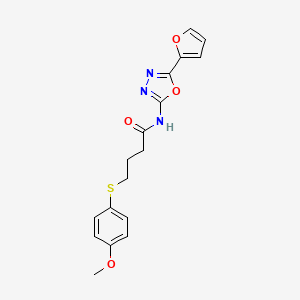
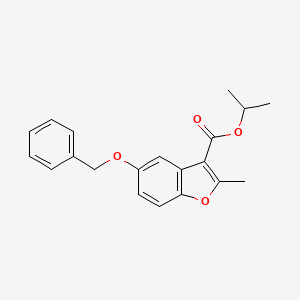
![N-Methyl-N-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2783326.png)
![2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2783328.png)
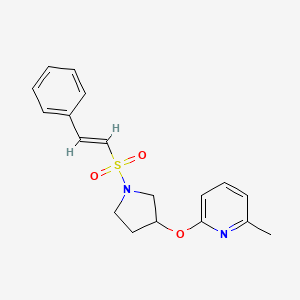

![2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate](/img/structure/B2783331.png)
![Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2783336.png)
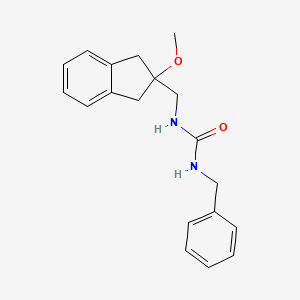
![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783341.png)
![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2783342.png)
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2783343.png)